molecular formula C20H20FN3O4S B2942601 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 921832-04-4

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2942601
CAS No.: 921832-04-4
M. Wt: 417.46
InChI Key: RZPBBPRVUXSYTQ-UHFFFAOYSA-N
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Description

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a fluorophenyl group, and a benzenesulfonamide moiety, making it a unique structure with diverse chemical properties.

Scientific Research Applications

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

Without specific context (like biological activity), it’s hard to predict the exact mechanism of action of this compound. If this compound is a drug, its mechanism of action would depend on its interaction with biological targets in the body .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activities. If it shows promising biological activity, it could be further optimized and studied as a potential drug candidate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide typically involves multiple steps, including the formation of the pyridazinone core, introduction of the fluorophenyl group, and attachment of the benzenesulfonamide moiety. Common synthetic routes may include:

    Formation of Pyridazinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution or other suitable methods.

    Attachment of Benzenesulfonamide Moiety: This step may involve sulfonation reactions followed by coupling with the pyridazinone intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)pyridazinone derivatives
  • Benzenesulfonamide analogs
  • Fluorophenyl-substituted compounds

Uniqueness

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide stands out due to its unique combination of a pyridazinone core, fluorophenyl group, and benzenesulfonamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S/c1-14-3-9-18(28-2)19(13-14)29(26,27)22-11-12-24-20(25)10-8-17(23-24)15-4-6-16(21)7-5-15/h3-10,13,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPBBPRVUXSYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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